N'-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. The presence of both dichlorobenzylidene and propoxyphenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to a more sustainable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The dichlorobenzylidene and propoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Agricultural Chemistry: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Material Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-Dichlorobenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(2,4-Dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(2,4-Dichlorobenzylidene)-3-(2-butoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the propoxyphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can influence its biological activity, making it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
303107-86-0 |
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Molecular Formula |
C20H18Cl2N4O2 |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(2-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-2-9-28-19-6-4-3-5-15(19)17-11-18(25-24-17)20(27)26-23-12-13-7-8-14(21)10-16(13)22/h3-8,10-12H,2,9H2,1H3,(H,24,25)(H,26,27)/b23-12+ |
InChI Key |
JBJJCXLOOLOOJH-FSJBWODESA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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